molecular formula C7H5N3O2S B15335426 2-Isothiocyanato-4-methyl-3-nitropyridine

2-Isothiocyanato-4-methyl-3-nitropyridine

Cat. No.: B15335426
M. Wt: 195.20 g/mol
InChI Key: VSSDVKNEWCUFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isothiocyanato-4-methyl-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with an isothiocyanate group at the 2-position, a methyl group at the 4-position, and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methylpyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form 3-nitro-4-methylpyridine . The nitro group is introduced via a [1,5] sigmatropic shift rather than electrophilic aromatic substitution . Subsequently, the isothiocyanate group can be introduced using phenyl isothiocyanate in the presence of a suitable base .

Industrial Production Methods

Industrial production of 2-Isothiocyanato-4-methyl-3-nitropyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of safer and more cost-effective reagents, as well as reaction conditions that minimize by-products and maximize yield. For example, the use of dimethylbenzene as a solvent and conducting reactions under nitrogen protection can enhance safety and efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isothiocyanato-4-methyl-3-nitropyridine is unique due to the presence of both nitro and methyl groups on the pyridine ring, which can influence its reactivity and biological activity. The combination of these functional groups provides distinct chemical properties that are not observed in other isothiocyanates .

Properties

Molecular Formula

C7H5N3O2S

Molecular Weight

195.20 g/mol

IUPAC Name

2-isothiocyanato-4-methyl-3-nitropyridine

InChI

InChI=1S/C7H5N3O2S/c1-5-2-3-8-7(9-4-13)6(5)10(11)12/h2-3H,1H3

InChI Key

VSSDVKNEWCUFIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)N=C=S)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.